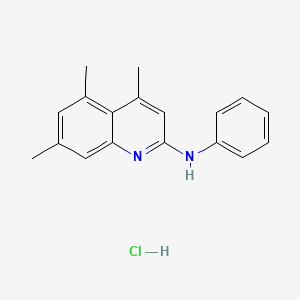
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a critical role in cytokine signaling pathways. CP-690,550 has been shown to have potential therapeutic applications in a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide specifically inhibits JAK3, which is primarily expressed in immune cells such as T-cells, B-cells, and natural killer cells. JAK3 plays a critical role in cytokine signaling pathways, including those mediated by interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide prevents the activation of downstream signaling pathways, resulting in the suppression of cytokine production and T-cell activation.
Biochemical and Physiological Effects
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical and clinical studies. In vitro studies have demonstrated that 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the pathogenesis of autoimmune diseases. In vivo studies in animal models have shown that 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide reduces inflammation and prevents disease progression in various autoimmune diseases. Clinical trials in humans have demonstrated the efficacy of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in reducing disease activity and improving clinical outcomes in rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
实验室实验的优点和局限性
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages and limitations for use in lab experiments. One advantage is that it specifically targets JAK3, making it a useful tool for studying the role of JAK3 in cytokine signaling pathways and autoimmune diseases. Another advantage is that it has been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety. However, one limitation is that it is a small molecule inhibitor, which may have off-target effects and limited selectivity. Additionally, 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has a short half-life and requires frequent dosing, which may complicate experimental design.
未来方向
There are several future directions for research on 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One direction is to further elucidate the mechanisms of action of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, particularly in the context of specific autoimmune diseases. Another direction is to develop more selective JAK3 inhibitors with improved pharmacokinetic properties, such as longer half-life and reduced off-target effects. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in other autoimmune diseases. Finally, there is potential for the use of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in combination with other therapies, such as biologics and other small molecule inhibitors, to improve treatment outcomes in autoimmune diseases.
合成方法
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a multi-step process involving a variety of chemical reactions. The synthesis typically begins with the reaction of 2,6-dimethylphenylamine with 2-chlorobenzoyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)benzamide. This intermediate is then reacted with pyrrolidine and sulfonyl chloride to form the final product, 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide.
科学研究应用
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In vitro studies have shown that 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits JAK3-mediated signaling pathways, resulting in the suppression of cytokine production and T-cell activation. In vivo studies in animal models have demonstrated the efficacy of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in reducing inflammation and preventing disease progression in various autoimmune diseases.
属性
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-6-5-7-14(2)18(13)21-19(23)16-12-15(8-9-17(16)20)26(24,25)22-10-3-4-11-22/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUUYZQLEHWXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,6-dimethylphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)



![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5090410.png)

![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090425.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)

![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)
![N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
![(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5090454.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5090474.png)